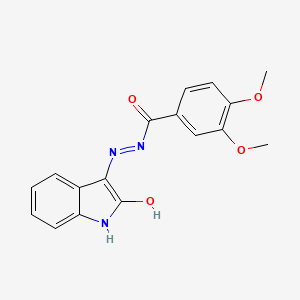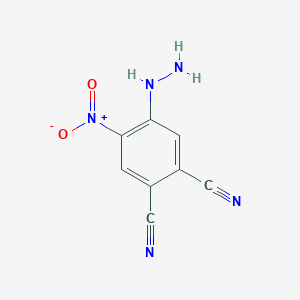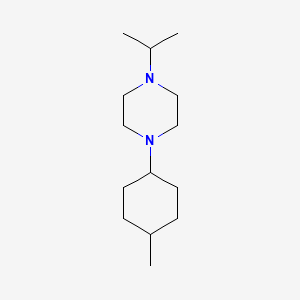![molecular formula C13H18Cl2N2O2 B10877821 1-(3,4-Dichlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea CAS No. 5520-55-8](/img/structure/B10877821.png)
1-(3,4-Dichlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlofluanid , is a chemical compound with the following structural formula:
C13H14Cl2N2O2
Dichlofluanid is a white crystalline solid that has been used primarily as a fungicide in various applications. Let’s explore its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
准备方法
Synthetic Routes: Dichlofluanid can be synthesized through the following steps:
Urea Derivatization: Start with urea (carbamide) and react it with 3,4-dichloroaniline to form the urea derivative.
Alkylation: Alkylate the urea derivative using 2-chloro-1-methylethanol (propan-2-ol) to introduce the propyl group.
Chlorination: Finally, chlorinate the resulting compound to obtain 1-(3,4-Dichlorophenyl)-3-[3-(propan-2-yloxy)propyl]urea.
Industrial Production: Dichlofluanid is industrially produced using the above synthetic routes. The process is efficient and yields a high-quality product suitable for agricultural and industrial use.
化学反应分析
Dichlofluanid undergoes several chemical reactions:
Hydrolysis: It can be hydrolyzed under alkaline conditions to yield 3,4-dichloroaniline and propan-2-ol.
Oxidation: Dichlofluanid is susceptible to oxidation, leading to the formation of various oxidation products.
Substitution: The chlorine atoms on the phenyl ring can be substituted by other functional groups.
Common reagents and conditions used in these reactions vary depending on the specific transformation.
科学研究应用
Dichlofluanid finds applications in various fields:
Agriculture: As a broad-spectrum fungicide, it protects crops from fungal diseases.
Wood Preservation: Dichlofluanid is used to treat wood against decay fungi.
Industrial Coatings: It is incorporated into coatings and paints to prevent fungal growth.
Biological Research: Researchers study its effects on fungi and explore potential antifungal mechanisms.
作用机制
Dichlofluanid inhibits fungal respiration by interfering with mitochondrial electron transport. It disrupts energy production, leading to fungal cell death. The compound’s molecular targets include cytochrome c oxidase and other respiratory enzymes.
相似化合物的比较
Dichlofluanid stands out due to its dual activity as a fungicide and wood preservative. Similar compounds include other urea derivatives and phenylureas, but few combine both applications effectively.
属性
CAS 编号 |
5520-55-8 |
|---|---|
分子式 |
C13H18Cl2N2O2 |
分子量 |
305.20 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-3-(3-propan-2-yloxypropyl)urea |
InChI |
InChI=1S/C13H18Cl2N2O2/c1-9(2)19-7-3-6-16-13(18)17-10-4-5-11(14)12(15)8-10/h4-5,8-9H,3,6-7H2,1-2H3,(H2,16,17,18) |
InChI 键 |
FMGHJOBZKUXAAK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-ethyl-3-[(4-fluorobenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10877739.png)


![N-(2-{[2-ethyl-5-(quinoxalin-2-yl)phenyl]amino}-2-oxoethyl)furan-2-carboxamide](/img/structure/B10877756.png)
![2,3-Dimethyl-1-(3-pyridylmethyl)-1,5,6,7,8,9-hexahydrocyclohepta[B]pyrrolo[3,2-E]pyridin-4-amine](/img/structure/B10877772.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-phenylacetamide](/img/structure/B10877778.png)

![4-methyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10877787.png)

![2-(2,4-Dichlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10877789.png)
![2-(Benzoylamino)-N~1~-[1-benzyl-2-(isobutylamino)-2-oxoethyl]benzamide](/img/structure/B10877790.png)

![N-(4-acetylphenyl)-4-[5-(thiophen-2-yl)-2H-tetrazol-2-yl]piperidine-1-carbothioamide](/img/structure/B10877808.png)
